Enhanced Lipophilicity vs. Free Acid and Methyl Ester
The target ethyl ester exhibits an XLogP3 of 3.7, which is 0.7 log units higher than the free acid (XLogP3 = 3.0) and 0.4 log units higher than the methyl ester (XLogP3 = 3.3) [1][2][3]. This increased lipophilicity is expected to enhance passive membrane permeability and may alter tissue distribution in biological models.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.7 |
| Comparator Or Baseline | Free acid: 3.0; Methyl ester: 3.3 |
| Quantified Difference | +0.7 vs free acid; +0.4 vs methyl ester |
| Conditions | PubChem XLogP3 3.0 algorithm, identical computational method for all compounds |
Why This Matters
Scientists selecting a phenylacetate scaffold for cell-based assays or in vivo studies can anticipate differential compound partitioning and bioavailability based solely on ester selection.
- [1] PubChem. Ethyl 2,5-dichloro-4-methylphenylacetate (CID 121228400). Computed XLogP3 value. View Source
- [2] PubChem. 2,5-Dichloro-4-methylphenylacetic acid (CID 119002834). Computed XLogP3 value. View Source
- [3] PubChem. Methyl 2,5-dichloro-4-methylphenylacetate (CID 121228408). Computed XLogP3 value. View Source
